molecular formula C27H44N7O20P3S B108364 HMG-CoA CAS No. 1553-55-5

HMG-CoA

Cat. No.: B108364
CAS No.: 1553-55-5
M. Wt: 911.7 g/mol
InChI Key: CABVTRNMFUVUDM-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylglutaryl coenzyme A, commonly referred to as HMG-CoA, is a crucial intermediate in the mevalonate pathway and ketogenesis. It plays a significant role in the biosynthesis of cholesterol and other isoprenoids. This compound is formed from acetyl coenzyme A and acetoacetyl coenzyme A by the enzyme this compound synthase .

Preparation Methods

Synthetic Routes and Reaction Conditions

HMG-CoA is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through the action of this compound synthase. The reaction involves the condensation of these two molecules to form this compound. The enzyme this compound reductase then catalyzes the reduction of this compound to mevalonate in an NADPH-dependent reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves microbial fermentation processes. Specific strains of microorganisms, such as Aspergillus species, are used to produce this compound reductase inhibitors, which are crucial for the biosynthesis of this compound .

Scientific Research Applications

Mechanism of Action

HMG-CoA exerts its effects primarily through its role in the mevalonate pathway. The enzyme this compound reductase catalyzes the conversion of this compound to mevalonate, a crucial step in the biosynthesis of cholesterol. This enzyme is the target of statins, which inhibit its activity and thereby reduce cholesterol synthesis . The molecular targets and pathways involved include the regulation of low-density lipoprotein receptors and the modulation of cholesterol levels in the liver .

Comparison with Similar Compounds

HMG-CoA can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its dual role in both the mevalonate pathway and ketogenesis. Its ability to be converted into mevalonate makes it a critical intermediate in cholesterol biosynthesis, while its cleavage can lead to the production of ketone bodies .

Properties

IUPAC Name

5-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABVTRNMFUVUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N7O20P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

911.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553-55-5
Record name S-(hydrogen 3-hydroxy-3-methylglutaryl)coenzyme A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HMG-CoA
Reactant of Route 2
HMG-CoA
Reactant of Route 3
HMG-CoA
Reactant of Route 4
HMG-CoA
Reactant of Route 5
HMG-CoA
Reactant of Route 6
HMG-CoA

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